

Comparative Analysis of Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors

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Compound of Interest

Compound Name: 1-Methyl-4-(3-nitrophenyl)piperazine

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This guide provides a comparative analysis of the experimental reproducibility and performance of nitrophenylpiperazine derivatives as tyrosinase inhibitors. The data presented is based on a comprehensive study of a series of novel 4-nitrophenylpiperazine derivatives, which serve as a basis for understanding the potential of the broader class of nitrophenylpiperazines, including **1-Methyl-4-(3-nitrophenyl)piperazine**. While direct experimental data for **1-Methyl-4-(3-nitrophenyl)piperazine** was not available in the reviewed literature, the structure-activity relationships derived from its 4-nitro counterparts offer valuable insights for researchers. The guide includes detailed experimental protocols, quantitative comparisons of inhibitory activity, and visualizations of the experimental workflow and observed structure-activity relationships.

Quantitative Data Summary

The inhibitory effects of various 4-nitrophenylpiperazine derivatives on mushroom tyrosinase activity were evaluated, with Kojic acid used as a standard for comparison. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. Lower IC₅₀ values indicate greater potency.

Compound ID	R Group	% Inhibition at 100 μ M	IC50 (μ M)
4a	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate	58.3 \pm 2.1	174.71
4b	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-bromobenzoate	45.7 \pm 1.5	> 200
4c	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2,4-dichlorobenzoate	41.2 \pm 3.2	> 200
4d	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 4-nitrobenzoate	51.6 \pm 1.8	> 200
4e	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 3-nitrobenzoate	53.8 \pm 2.5	> 200
4f	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-chloro-4-nitrobenzoate	48.1 \pm 2.9	> 200
4h	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 6-formyl-2,3-dimethoxybenzoate	55.4 \pm 1.7	180.15
4i	1-Benzyl-4-(4-nitrophenyl)piperazine	52.9 \pm 3.4	184.24

4j	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl cinnamate	46.5 ± 2.6	> 200
4k	4-(4-Nitrophenyl)-1-(pyridin-3-ylmethyl)piperazine	69.8 ± 2.8	82.68
4l	1-((1H-Indol-2-yl)methyl)-4-(4-nitrophenyl)piperazine	78.2 ± 1.9	72.55
Kojic Acid	-	95.4 ± 0.7	16.69

Experimental Protocols

Tyrosinase Inhibitory Activity Assay

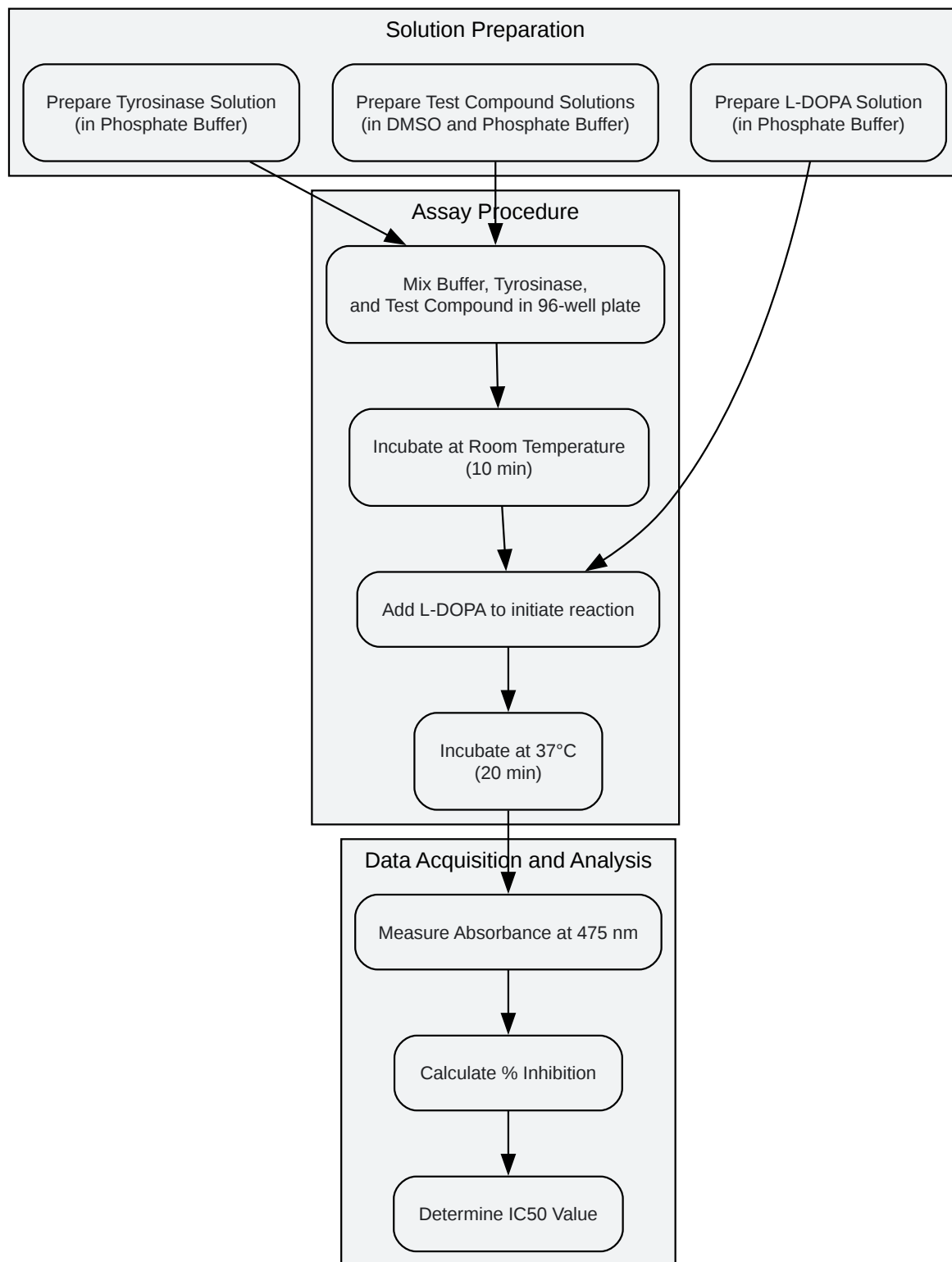
The following protocol was utilized to determine the tyrosinase inhibitory activity of the synthesized nitrophenylpiperazine derivatives.[\[1\]](#)

- Preparation of Solutions:
 - Mushroom tyrosinase (30 U) was dissolved in 1 mL of 0.1 M phosphate buffer (pH 6.8).
 - L-DOPA (3,4-dihydroxyphenylalanine), the substrate, was prepared at a concentration of 2.5 mM in phosphate buffer.
 - The test compounds (nitrophenylpiperazine derivatives) were dissolved in DMSO to prepare stock solutions, which were further diluted with phosphate buffer to the required concentrations.
- Assay Procedure:
 - In a 96-well microplate, 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound solution were mixed.
 - The plate was incubated at room temperature for 10 minutes.

- The enzymatic reaction was initiated by adding 20 µL of the L-DOPA solution to each well.
- The plate was then incubated at 37°C for 20 minutes.
- Measurement:
 - The absorbance of the reaction mixture was measured at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome, the product of L-DOPA oxidation by tyrosinase.
 - The percentage of tyrosinase inhibition was calculated using the following formula: % Inhibition = $[(A_control - A_sample) / A_control] * 100$ where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the test compound.
- IC50 Determination:
 - The IC50 value for each compound was determined by performing the assay with a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

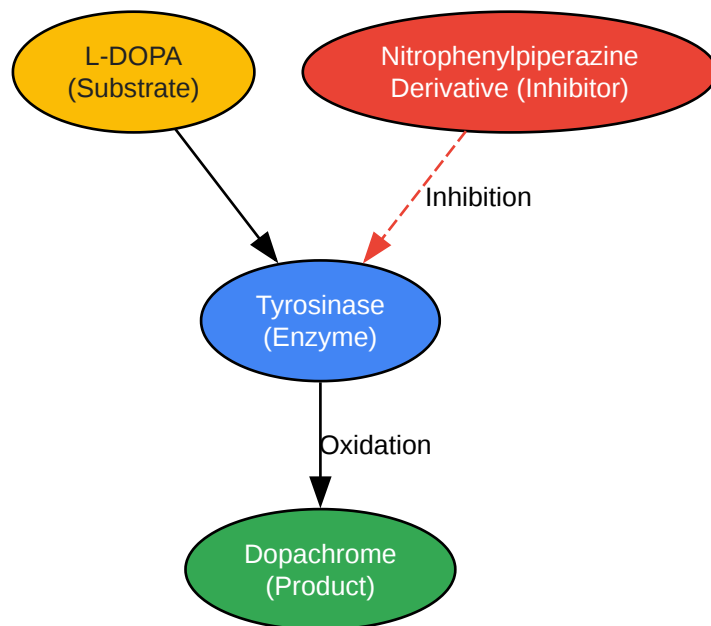
Experimental Workflow



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Caption: Workflow for the tyrosinase inhibitory activity assay.

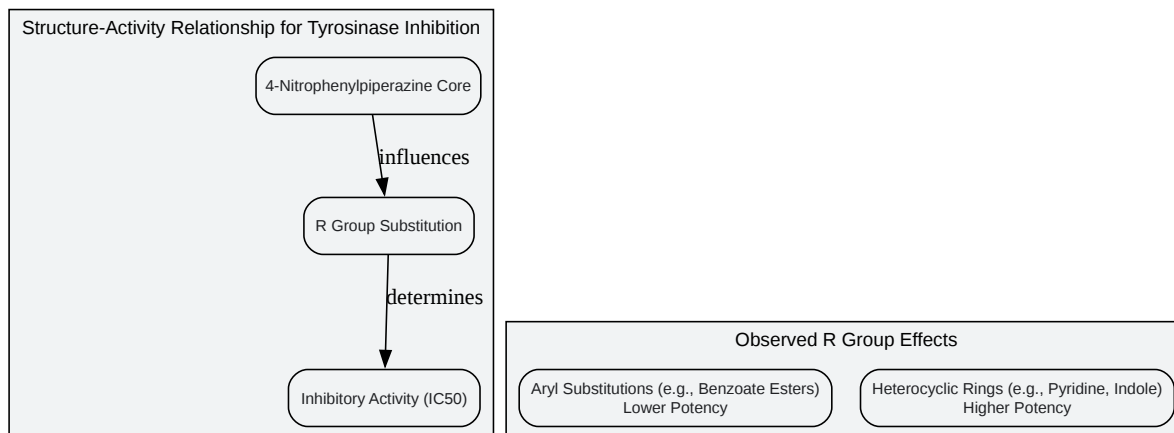
Tyrosinase Inhibition Mechanism



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Caption: Inhibition of L-DOPA oxidation by nitrophenylpiperazine derivatives.

Structure-Activity Relationship (SAR) Insights



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Caption: Key structural determinants of tyrosinase inhibitory activity.

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References

- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
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